Pluronic F-127

CMC Micellization Drug Delivery

Formulators often face premature drug release or poor retention at the target site. Pluronic F-127 (Poloxamer 407) solves this with its unique reverse thermal gelation: a free-flowing liquid at 2-8°C that forms a robust gel (G′ ~15,000 Pa) upon warming to body temperature, enabling injectable depots for local chemotherapy, post-surgical analgesia, and sustained antibiotic delivery. • 20% w/v aqueous solution gels at ~25°C; stays liquid for easy cold syringeability. • CMC of 0.04 wt% at 37°C ensures micellar stability upon IV dilution - ten-fold lower than Poloxamer 338. • Shear-thinning rheology permits high-fidelity 3D printing of sacrificial vascular templates. • FDA-approved excipient; NF/BioReagent grades available with cGMP documentation. • Bulk quantities in stock with cold-chain or ambient shipping options.

Molecular Formula C7H16O4
Molecular Weight 164.2 g/mol
CAS No. 721929-01-7
Cat. No. B1247627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePluronic F-127
CAS721929-01-7
Molecular FormulaC7H16O4
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(COCCO)OCCO
InChIInChI=1S/C7H16O4/c1-7(11-5-3-9)6-10-4-2-8/h7-9H,2-6H2,1H3
InChIKeyOQNWUUGFAWNUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pluronic F-127: Thermoresponsive Triblock Copolymer


Pluronic F-127, chemically designated as Poloxamer 407 (CAS 721929-01-7), is a non-ionic, hydrophilic triblock copolymer composed of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks, with an approximate structure of PEO101-PPO56-PEO101 [1]. It possesses a molecular weight of approximately 12.6 kDa, a critical micelle concentration (CMC) of 950-1000 ppm at 25°C, an HLB (Griffin) value of approximately 14, and a cloud point exceeding 100°C . This compound is widely recognized for its unique, reversible thermal gelation behavior in aqueous solutions, transitioning from a low-viscosity liquid at refrigerated temperatures to a semi-solid gel upon warming to physiological temperatures (around 25°C for a 20% w/v solution) [2]. Its established biocompatibility, FDA approval for pharmaceutical use, and ease of handling have established it as a critical excipient in drug delivery, tissue engineering, and 3D bioprinting applications [3].

1 Thermoresponsive sol-gel transition at physiological temperature range for hydrogel research
2 Low CMC supports micellar carrier studies at reduced polymer concentration
3 Reported biocompatibility profile for cell and tissue engineering research

Why Pluronic F-127 Cannot Be Substituted


The Pluronic family of triblock copolymers, including common alternatives like Pluronic F68 (Poloxamer 188) and Pluronic F108 (Poloxamer 338), are defined by their distinct PEO/PPO block lengths and ratios [1]. These structural variations directly dictate their key performance attributes: the critical micelle concentration (CMC), gelation temperature, rheological properties, and biological interactions [2]. For instance, a change in the hydrophobic PPO block length from 30 to 56 units can alter the CMC by an order of magnitude and shift the gelation temperature from well above to below physiological temperature [3]. Therefore, substituting Pluronic F-127 with a 'generic' poloxamer based on superficial similarity will result in a failed experiment or a non-functional product. The quantitative evidence in the following section details exactly where these critical differences manifest, providing a clear scientific basis for selection and procurement.

Pluronic F68

Does not form a gel at physiological temperature; remains a solution. May not support in-situ gelation studies.

Pluronic F108

Exhibits significantly higher CMC, which may reduce micelle stability upon dilution and shift drug-loading performance.

PEO/PPO Block Variation

Altered block lengths shift gelation temperature, rheology, and micelle properties; gel performance may not transfer directly.

Pluronic F-127: Quantitative Comparison


Lower CMC Compared to F108

Pluronic F-127 exhibits a substantially lower critical micelle concentration (CMC) than Pluronic F108, enabling micelle formation and drug solubilization at much lower polymer concentrations. At physiological temperature (37°C), the CMC of F127 is 0.04 wt%, which is ten times lower than the 0.4 wt% CMC of F108 [1]. This difference is attributed to the longer hydrophobic PPO block in F127 (56 units vs. approximately 30 units in F108). Furthermore, the partition coefficient of F127 into lipid bilayers (51.97 ± 1.77 × 10^4) is over six times greater than that of F108 (8.19 ± 0.37 × 10^4), indicating a much stronger affinity for and interaction with biological membranes [2].

CMC at 37°C
Head-to-head
0.04 wt%
Reported 10× lower CMC than F108, supports efficient micellization
Surface tension at 37°C; F108 CMC 0.4 wt%
CMC Micellization Drug Delivery

Physiological Gelation vs. Pluronic F68

A 20% w/v aqueous solution of Pluronic F-127 undergoes a sol-gel transition to form a strong gel at approximately 25°C, with a measured storage modulus of 15,000 Pa [1]. This is directly within the physiological temperature range, making it ideal for in-situ gelation upon administration to the body. In direct comparison, equivalent concentrations of Pluronic F68 do not form a gel at physiological temperatures; they remain a solution [2]. Furthermore, mixing F68 with F127 solutions increases the gelation temperature, potentially shifting it above 37°C and rendering it useless for in-vivo applications. A formulation with 2.0g F127 had a gelation temperature of 33.4°C, while adding just 0.2g F68 (T5) raised it to 39.4°C [3].

Gelation (20% w/v)
Head-to-head
~25°C (gel) vs F68: no gel
Supports in-situ thermoresponsive gelation studies at physiological range
F68 remains solution; adding F68 raises Tgel
Thermoresponsive Gelation Ocular Delivery

Superior Cytocompatibility vs. Other Pluronics

In a comparative study of six Pluronic types (L61, P85, P105, P123, F68, F127) on MCF-7 and docetaxel-resistant MCF-7/DTX human breast cancer cells, Pluronic F-127 was identified as having the weakest cytotoxicity among all tested variants [1]. While other Pluronics like L61 and P85 showed significant dose-dependent toxicity, F127 demonstrated minimal impact on cell viability, confirming its suitability as a safe excipient for sensitive applications [2]. This low intrinsic toxicity is a key differentiator from more amphiphilic and membrane-active Pluronics (e.g., P85, L61) which can be cytotoxic even in the absence of a drug payload [3].

Cytotoxicity rank
Head-to-head
Weakest among 6 tested Pluronics
Reported lower cell-viability impact in tested cell lines
MCF-7 and MCF-7/DTX cells, CCK-8 assay
Cytotoxicity Biocompatibility Cancer Therapy

Enhanced Ocular Retention vs. F68

The ability of Pluronic F-127 to form a gel in situ at body temperature directly translates to superior drug retention in ocular applications. In a study evaluating Pluronic formulations for ocular drug delivery, in vitro drug retention on excised bovine corneas was superior for 20 wt% Pluronic F127 compared to other formulations [1]. Crucially, this was confirmed in vivo: studies in rabbits demonstrated better retention performance of 20 wt% Pluronic F127 compared to Pluronic F68 [2]. The transparent gel formed by F127 at physiological temperature adheres to the ocular surface, resisting clearance by blinking and tear turnover, whereas the F68 solution is rapidly washed away [3].

Ocular retention
Head-to-head
Longer retention vs F68: rapid clearance
Supports precorneal residence studies
In vivo rabbit model, 20 wt% formulations
Ocular Delivery Retention Time In Vivo

Larger Micelles and Lower CMC vs. F108

Pluronic F-127 forms micelles with a larger hydrodynamic diameter compared to those formed by Pluronic F108. At 25°C, F127 micelles have a diameter of 20-25 nm, whereas F108 micelles are smaller, with a diameter of 15-20 nm [1]. This larger core volume, combined with the lower CMC, provides a more substantial hydrophobic domain for the encapsulation of poorly water-soluble drugs. While F108 has a higher CMC of 4.5 wt% and forms smaller micelles, F127's lower CMC (0.7 wt%) ensures micellization occurs at lower polymer concentrations, and its larger micelles offer a greater loading capacity for hydrophobic therapeutics [2].

Micelle size (25°C)
Head-to-head
20–25 nm
Larger than F108 (15–20 nm), supports higher drug-loading core
DLS at 25°C; F108 CMC 4.5 wt%
Micelle Size Drug Loading Nanocarrier

Gelation Stability for Antibiotic Delivery

In a study evaluating Pluronic hydrogels for localized vancomycin delivery, Pluronic F-127 at an 18% w/w concentration maintained robust gelation at physiological temperature (37°C) with reasonable mechanical strength and partial cubic ordering, making it a suitable candidate for drug-eluting gels [1]. In contrast, 35% w/w Pluronic F68 gels failed to form stable structures at the tested concentrations, despite enhanced drug solubility [2]. While Pluronic F108 at 22-23% also maintained gelation, F127's ability to do so at a lower concentration highlights its efficiency. Furthermore, vancomycin loading was found to suppress micellar ordering in F127 gels, a factor that can be tuned to modulate drug release kinetics [3].

Antibiotic gel stability
Head-to-head
Stable at 18% w/w vs F68: unstable at 35%
Supports low-concentration injectable gel studies
Vancomycin loading, rheology at 37°C
Antibiotic Delivery Hydrogel Rheology

Pluronic F-127: Key Applications


In-Situ Gelling Depots for Sustained Release

Leverage the unique thermoresponsive gelation of Pluronic F-127, which transitions to a strong gel (storage modulus 15,000 Pa) at approximately 25°C [1]. Formulate an aqueous solution of F-127 (e.g., 20% w/v) containing a therapeutic payload. This solution remains liquid at refrigerated temperatures for easy syringeability but rapidly solidifies into a semi-solid depot upon injection and warming to body temperature. This property is unmatched by Pluronic F68, which remains a liquid, or F108, which requires higher concentrations to achieve a similar gel. This application is ideal for local chemotherapy, post-surgical pain management, or prolonged antibiotic delivery.

Sacrificial Vascular Networks in 3D Bioprinting

Utilize Pluronic F-127's exceptional shear-thinning behavior and rapid thermal gelation for high-fidelity 3D printing of sacrificial templates [1]. Its unique rheological profile allows for precise extrusion of complex structures at room temperature, followed by rapid solidification to maintain shape fidelity. The printed F-127 network can then be embedded in a secondary matrix (e.g., a cell-laden hydrogel). Upon cooling below its gelation temperature, the F-127 structure liquefies and can be easily washed away, leaving behind perfusable channels [2]. This capability is central to the fabrication of vascularized tissue constructs and is a direct consequence of the specific gelation and rheological properties that distinguish F-127 from non-gelling analogs like F68.

Ocular Delivery with Extended Retention

Develop ophthalmic formulations with 20 wt% Pluronic F-127 to achieve superior drug retention. The solution, when instilled as a cold drop, warms to the eye's surface temperature (approx. 34°C) and forms a transparent, mucoadhesive gel [1]. In vivo studies have confirmed that this gel provides significantly better retention compared to Pluronic F68 solutions, which are cleared rapidly by the tear film [2]. This directly addresses a major challenge in ocular drug delivery, leading to improved bioavailability and reduced dosing frequency.

Polymeric Micelles for Hydrophobic Anticancer Agents

Exploit Pluronic F-127's low CMC (0.04 wt% at 37°C) and larger micellar size (20-25 nm) to formulate stable, drug-loaded micelles [1]. The ten-fold lower CMC compared to F108 ensures micellar stability upon dilution in the bloodstream, preventing premature drug release [2]. Furthermore, the minimal intrinsic cytotoxicity of F-127 provides a safe carrier background, avoiding the confounding toxicity seen with other Pluronics like L61 or P85 [3]. This combination of properties makes F-127 a superior excipient for the intravenous delivery of poorly water-soluble chemotherapeutics like paclitaxel or doxorubicin.

Application
Selection Property
Validation Focus
In-situ gel depot research
Thermoresponsive sol-gel transition within physiological temperature range
Gelation kinetics and sustained-release profile
Sacrificial 3D bioprinting research
Shear-thinning and thermal gelation for high-fidelity extrusion
Channel integrity and cytocompatibility after removal
Ocular retention research
Thermoresponsive mucoadhesive gel formation at ocular surface temperature
Precorneal residence time and agent bioavailability
Polymeric micelle carrier research
Low CMC and larger micelle core for hydrophobic payloads
Encapsulation efficiency and dilution stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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